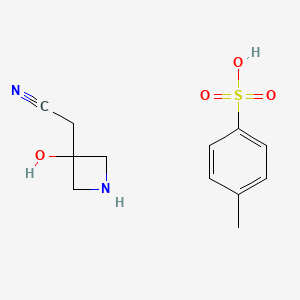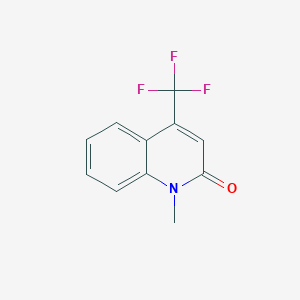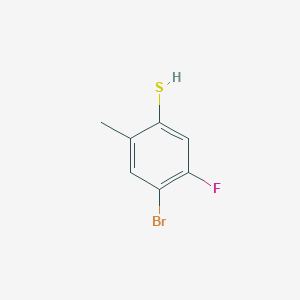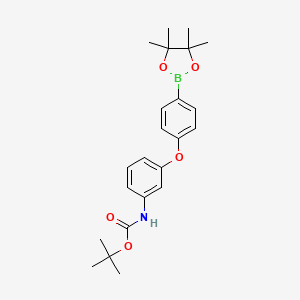![molecular formula C17H27BN2O3 B13918271 2-[3-(1-Azetidinyl)propoxy]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine](/img/structure/B13918271.png)
2-[3-(1-Azetidinyl)propoxy]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-(azetidin-1-yl)propoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a complex organic compound that features a pyridine ring substituted with an azetidine group and a boronate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(azetidin-1-yl)propoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves multiple steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis or the Chichibabin synthesis.
Introduction of the Azetidine Group: The azetidine group can be introduced via nucleophilic substitution reactions, where an appropriate azetidine derivative reacts with a halogenated pyridine precursor.
Boronate Ester Formation: The boronate ester can be formed through the reaction of a boronic acid or boronic ester with the pyridine derivative under suitable conditions, often involving palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the azetidine group or the boronate ester.
Reduction: Reduction reactions could target the pyridine ring or the azetidine group.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the pyridine ring or the azetidine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides or boronic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
Catalysis: The boronate ester group makes this compound a potential ligand in catalytic reactions, particularly in Suzuki-Miyaura cross-coupling reactions.
Material Science: Its unique structure may be useful in the development of novel materials with specific electronic or optical properties.
Biology
Drug Development: The azetidine group is a common motif in pharmaceuticals, and this compound could serve as a lead compound in drug discovery.
Bioconjugation: The boronate ester group can form reversible covalent bonds with diols, making it useful in bioconjugation techniques.
Medicine
Diagnostics: Could be used in the development of diagnostic tools or imaging agents.
Industry
Chemical Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Polymer Science:
Mechanism of Action
The mechanism by which 2-(3-(azetidin-1-yl)propoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine exerts its effects depends on its specific application. In catalysis, it may act as a ligand that stabilizes transition states. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
2-(3-(azetidin-1-yl)propoxy)pyridine: Lacks the boronate ester group, which may affect its reactivity and applications.
5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Lacks the azetidine group, which may influence its biological activity and chemical properties.
Properties
Molecular Formula |
C17H27BN2O3 |
|---|---|
Molecular Weight |
318.2 g/mol |
IUPAC Name |
2-[3-(azetidin-1-yl)propoxy]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
InChI |
InChI=1S/C17H27BN2O3/c1-16(2)17(3,4)23-18(22-16)14-7-8-15(19-13-14)21-12-6-11-20-9-5-10-20/h7-8,13H,5-6,9-12H2,1-4H3 |
InChI Key |
OQOWSXVZUCZHFN-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)OCCCN3CCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


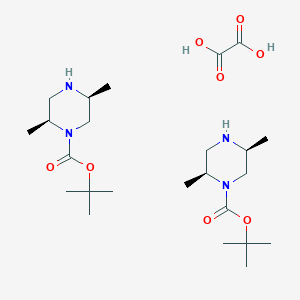
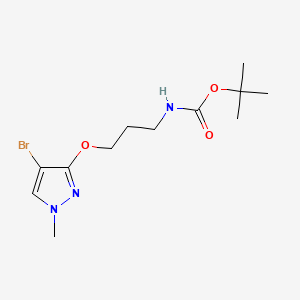
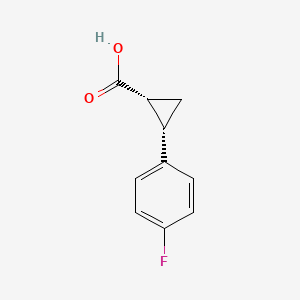

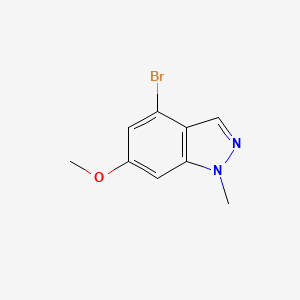
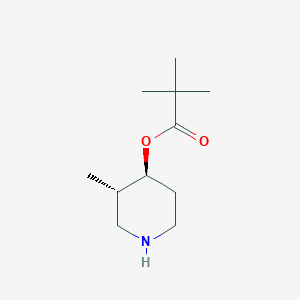
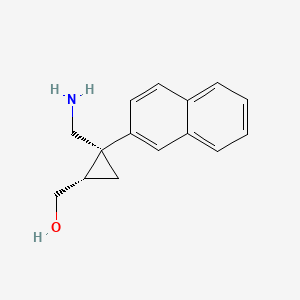
![8-Hydroxy-7-(1-piperidylmethyl)benzofuro[3,2-c]chromen-6-one](/img/structure/B13918219.png)
![1,3,8-Triazaspiro[5.5]undecan-2-one](/img/structure/B13918225.png)
